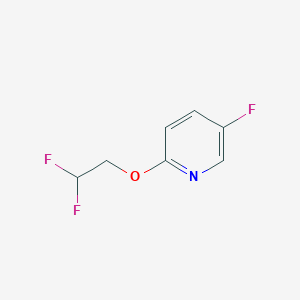
2-(2,2-Difluoroethoxy)-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroethoxy)-5-fluoropyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material sciences.
Aplicaciones Científicas De Investigación
Photoredox Catalysis in Synthetic Chemistry
Photoredox catalysis has emerged as a powerful tool for facilitating radical reactions, including fluoromethylation processes. Trifluoromethyl (CF3) and difluoromethyl (CF2H) groups are pivotal in the development of pharmaceuticals and agrochemicals, thanks to their structural and electronic properties. The use of visible-light-induced single-electron-transfer (SET) processes, mediated by common photocatalysts, enables efficient and selective radical fluoromethylation reactions. These reactions proceed via a redox-neutral process under mild conditions, highlighting the significance of incorporating fluorinated motifs into organic molecules for enhancing their chemical properties (Koike & Akita, 2016).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles play a crucial role in the pharmaceutical and agrochemical industries due to their unique properties, such as enhanced metabolic stability and bioavailability. The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate exemplifies the versatility of fluorinated compounds in drug design and agrochemical applications. This methodology allows for the generation of various fluorinated heterocycles, demonstrating the utility of fluorinated groups in accessing medicinally relevant structures (Wu et al., 2017).
Mechanism-Based Inhibitors in Drug Discovery
Fluorinated compounds, including those containing difluoromethyl groups, are integral to the design of mechanism-based inhibitors for therapeutic applications. These inhibitors exploit the unique electronic properties of fluorine to modulate enzyme activity, offering a strategy for developing novel therapeutics. The role of fluorinated mechanism-based inhibitors in treating conditions such as cancer and infectious diseases underscores the importance of fluorine chemistry in medicinal chemistry and drug development efforts (Tysoe & Withers, 2014).
Enzyme-Catalyzed Reactions with Fluorinated Substrates
The incorporation of fluorine atoms into biomolecules through enzyme-catalyzed reactions is an area of significant interest. For example, the fluorinase enzyme catalyzes the SN2 fluorination reaction of S-adenosylmethionine with fluoride anion, leading to the formation of fluorinated nucleosides. This enzymatic activity illustrates the potential of fluorinated compounds in biosynthetic pathways, contributing to the development of fluorinated analogs of natural products with enhanced biological activity (Reddy, 2015).
Propiedades
IUPAC Name |
2-(2,2-difluoroethoxy)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGHNXRZVTXASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-5-fluoropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

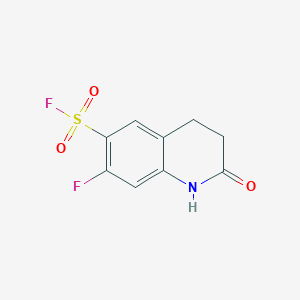
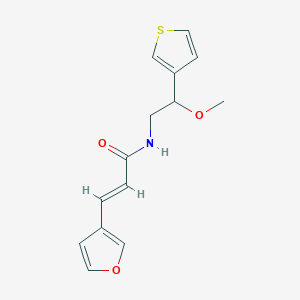
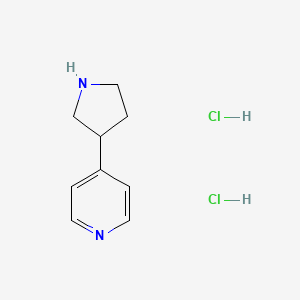
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2897892.png)
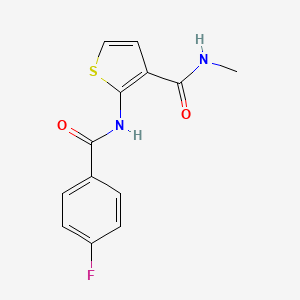
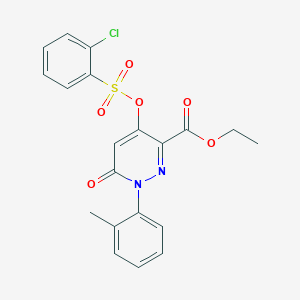
![Benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2897897.png)
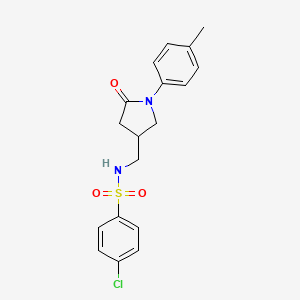
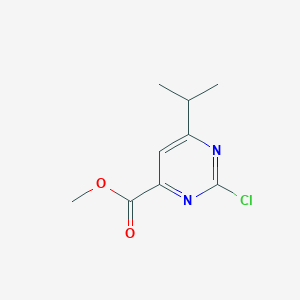
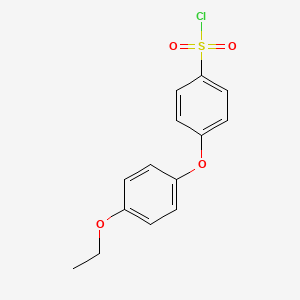
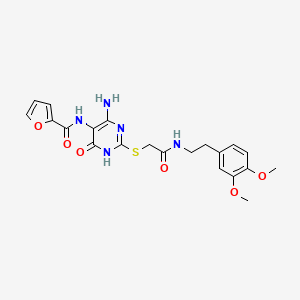
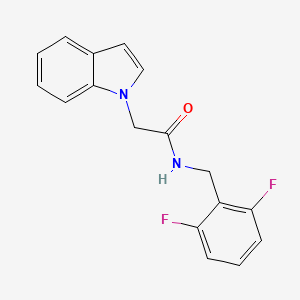
![6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2897910.png)
